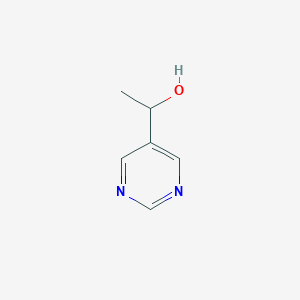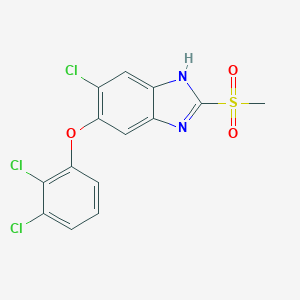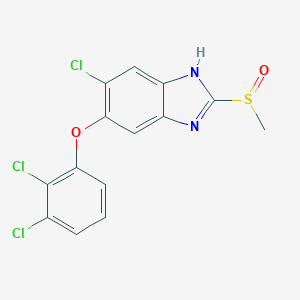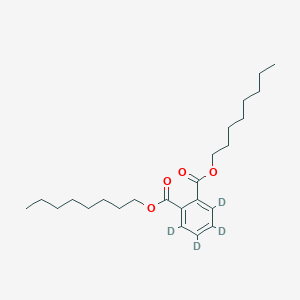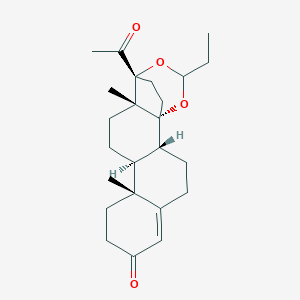
プロリゲストン
概要
説明
科学的研究の応用
Proligestone has several scientific research applications, including:
Veterinary Medicine: It is used to control estrus and treat hypersexuality in dogs and cats.
Endocrinology: Proligestone is studied for its effects on the endocrine system, particularly its role as a progestogen.
Reproductive Biology: Proligestone is used in studies related to reproductive biology, including its effects on the estrous cycle and fertility.
作用機序
プロリゲストンは、プロゲステロン受容体のアゴニストであるプロゲステロンとして作用することでその効果を発揮します . プロリゲストンはこれらの受容体に結合することで、天然のプロゲステロンの効果を模倣し、動物の排卵周期と生殖機能を調節します . 関与する分子標的と経路には、プロゲステロン受容体と関連するシグナル伝達経路が含まれており、子宮内膜を維持し、生殖ホルモンを調節します .
類似の化合物との比較
プロリゲストンは、メゲストロールアセテートやメドロキシプロゲステロンアセテートなどの他の合成プロゲステロンと類似しています . プロリゲストンは、獣医学において特に有用な独自の特性を持っています。
メゲストロールアセテート: プロリゲストンと同様に、メゲストロールアセテートは、動物の排卵周期を制御し、過剰な性的行動を治療するために使用されます。
メドロキシプロゲステロンアセテート: この化合物も同様の目的で使用されていますが、プロリゲストンは異なる化学構造を持ち、独特の薬理学的特性を持っています.
生化学分析
Biochemical Properties
Proligestone functions as a progestogen, acting as an agonist of the progesterone receptor (PR). This interaction is crucial in regulating various reproductive processes. Proligestone binds to the progesterone receptor, mimicking the effects of natural progesterone . This binding leads to alterations in the transcription of DNA, resulting in changes in cellular metabolism that are similar to those caused by progesterone . The compound interacts with enzymes and proteins involved in the hypothalamic-pituitary-adrenocortical axis, influencing glucose homeostasis .
Cellular Effects
Proligestone affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, proligestone has been shown to suppress the hypothalamic-pituitary-adrenocortical axis, leading to decreased production of adrenocorticosteroids . This suppression can result in insulin resistance and changes in glucose metabolism . Additionally, proligestone can cause changes in the expression of genes involved in reproductive processes, leading to the suppression of estrus in animals .
Molecular Mechanism
At the molecular level, proligestone exerts its effects by binding to the progesterone receptor, which is a nuclear receptor. This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . Proligestone’s interaction with the progesterone receptor results in the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, thereby reducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . This inhibition prevents ovulation and maintains the animal in a state of anestrus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of proligestone can change over time. The compound is known for its stability and long-lasting effects when administered as an injection . The duration of anestrus induced by proligestone can vary, with some animals remaining in anestrus for up to three years . Long-term use of proligestone can lead to adverse effects such as cystic endometrial hyperplasia, pyometra, and mammary enlargement . These effects are generally reversible upon discontinuation of the treatment .
Dosage Effects in Animal Models
The effects of proligestone vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 10 to 33 mg/kg, depending on the body weight of the animal . Higher doses can lead to more pronounced suppression of estrus, but may also increase the risk of adverse effects such as diabetes mellitus, acromegaly, and adrenocortical suppression . It is important to monitor animals for any signs of toxicity or adverse reactions when administering high doses of proligestone .
Metabolic Pathways
Proligestone is involved in metabolic pathways related to glucose homeostasis and the hypothalamic-pituitary-adrenocortical axis . It interacts with enzymes such as 17α-hydroxyprogesterone and progesterone, influencing their activity and leading to changes in metabolic flux . The compound’s effects on glucose metabolism are particularly significant, as it can induce insulin resistance and alter glucose levels in the blood .
Transport and Distribution
Proligestone is transported and distributed within cells and tissues through binding to transport proteins and receptors . Once administered, it is distributed throughout the body, with a particular affinity for reproductive tissues . The compound’s distribution is influenced by its binding to the progesterone receptor, which facilitates its localization to target tissues .
Subcellular Localization
Proligestone’s subcellular localization is primarily within the nucleus, where it binds to the progesterone receptor . This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . The compound’s localization to the nucleus is facilitated by its ability to cross the cell membrane and interact with nuclear receptors .
準備方法
化学反応の分析
プロリゲストンは、以下のような様々な化学反応を起こします。
酸化: プロリゲストンは、使用される試薬や条件に応じて、異なる誘導体を形成するように酸化することができます.
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます . これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
プロリゲストンは、以下のような科学研究に様々な用途があります。
類似化合物との比較
Proligestone is similar to other synthetic progestogens, such as megestrol acetate and medroxyprogesterone acetate . it has unique properties that make it particularly useful in veterinary medicine:
Megestrol Acetate: Like proligestone, megestrol acetate is used to control estrus and treat hypersexuality in animals.
Medroxyprogesterone Acetate: This compound is also used for similar purposes, but proligestone has a different chemical structure that provides distinct pharmacological properties.
Other similar compounds include hydroxyprogesterone hexanoate and norgestomet .
特性
IUPAC Name |
(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016687 | |
| Record name | Proligestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23873-85-0 | |
| Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proligestone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proligestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proligestone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLIGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
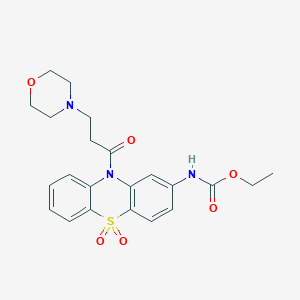
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
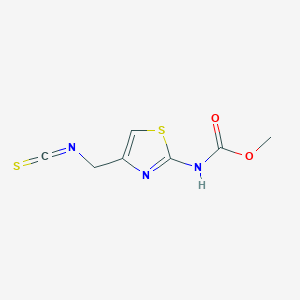
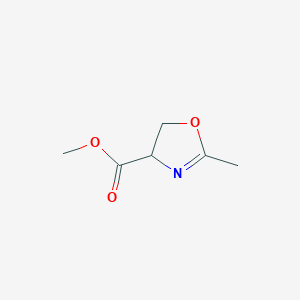
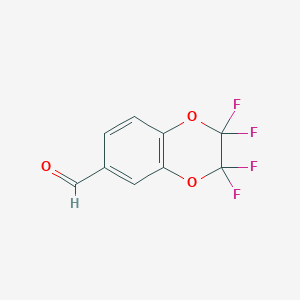
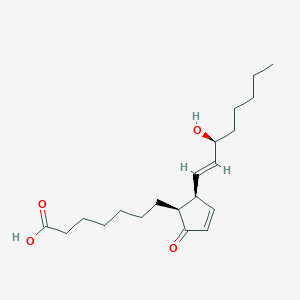
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
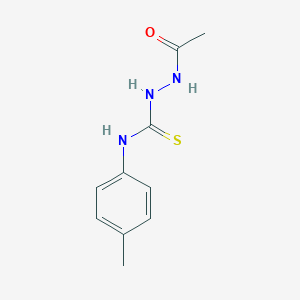
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
